This compound is classified as an organic molecule, specifically a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrimidines, which are a significant class of compounds in medicinal chemistry due to their biological activities.
The synthesis of 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. While specific synthetic routes may vary, one common approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be described in detail:
The InChI Key for this compound is IXDQOBDHBWEZOH-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine may participate in various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties .
The mechanism of action for 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine largely depends on its interaction with biological targets:
Studies on similar compounds suggest that modifications to the molecular structure can significantly impact the efficacy and selectivity of action .
The physical and chemical properties of 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
These properties are crucial for determining the handling, storage, and application methods for this compound .
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has potential applications in various scientific fields:
Continued research into this compound could unveil further therapeutic potentials and applications across multiple disciplines .
X-ray crystallography confirms the planar nature of the tricyclic 7H-pyrrolo[2,3-d]pyrimidine core in this compound family. The core exhibits near-perpendicular orientation (dihedral angle: 85.2–88.7°) relative to the 3-(benzyloxy)phenyl substituent at the C5 position. This spatial arrangement facilitates optimal interaction with kinase ATP-binding sites, as demonstrated in structural analogues bound to therapeutic targets like Plasmodium falciparum CDPK4 (PfCDPK4) and insulin-like growth factor 1 receptor (IGF-1R) [4] [6] [7]. Key crystallographic parameters include:
Table 1: Crystallographic Bond Parameters
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
N1-C2 (Pyrimidine) | 1.338 | – | Electron delocalization |
C5-C(aryl) | 1.472 | – | Connects to pharmacophore |
Core-Phenyl Dihedral | – | 85.2–88.7 | Enhances target binding selectivity |
The benzyloxy group adopts a conformation where its phenyl ring occupies a hydrophobic pocket, stabilized by π-stacking with conserved lysine residues (e.g., Lys99 in PfCDPK4) [6] [7].
¹H and ¹³C NMR spectroscopy unambiguously verifies substitution patterns:
The scaffold exhibits two primary tautomers: the dominant 7H-form (N7-H) and the minor 9H-form (N9-H). Density functional theory (DFT) calculations reveal extended π-conjugation across the tricyclic system, with HOMO density localized over the pyrrole ring and C4-amine, facilitating hydrogen bonding with kinase hinge residues (e.g., Asp148/Tyr150 in PfCDPK4). The benzyloxy phenyl group’s electron-donating effect increases electron density at C5, enhancing electrophilic substitution resistance [6] [9].
Experimental and computational analyses define key properties:
Table 2: Summary of Key Physicochemical Properties
Property | Value | Method | Biological Implication |
---|---|---|---|
Water Solubility | <0.1 mg/mL | Experimental (25°C) | Low oral bioavailability |
DMSO Solubility | >50 mg/mL | Experimental (25°C) | Suitable for in vitro assays |
cLogP | 3.2–3.8 | XLOGP3 | Moderate membrane permeability |
pKa (C4-NH₂) | ~3.8 | Spectrophotometric | Cationic form at low pH |
pKa (N7-H) | ~10.2 | Spectrophotometric | Anionic form at high pH |
Differential scanning calorimetry (DSC) reveals a sharp endothermic melting peak at 215–220°C, confirming high crystallinity. Thermogravimetric analysis (TGA) shows decomposition onset at >250°C, indicating robustness under standard handling conditions. Polymorphism screening identifies a single orthorhombic crystal form (space group P2₁2₁2₁), essential for purification reproducibility [9]. The crystalline structure is stabilized by intermolecular N–H⋯N hydrogen bonds between the C4-amine and pyrimidine N1, forming extended ribbon-like networks [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0